![molecular formula C23H20ClFN4OS B2844496 1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE CAS No. 852133-87-0](/img/structure/B2844496.png)
1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE
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Overview
Description
The compound 1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE is a complex organic molecule that features a combination of piperazine, chlorophenyl, fluorophenyl, and imidazo[2,1-b]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the fluorophenyl and chlorophenyl groups. The final step often involves the coupling of the piperazine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE: can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine exhibits promising biological activities:
- Anticancer Properties : Studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Its structural features allow it to interact with specific biological targets effectively.
- Antimicrobial Activity : Preliminary data indicate that this compound could possess antimicrobial properties against various pathogens. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Potential Applications
The potential applications of this compound can be categorized into several domains:
Medicinal Chemistry
- Drug Development : Due to its unique structure and biological activity, this compound is a candidate for further development into a pharmaceutical agent targeting cancer and infectious diseases.
- Biological Assays : It can be used in various assays to evaluate its efficacy against specific diseases or conditions.
Material Science
- Polymer Chemistry : The compound's properties may allow it to be incorporated into polymer matrices for applications in drug delivery systems or as a functional material in electronics.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference Source |
---|---|---|
Anticancer | Inhibition of tumor growth | |
Antimicrobial | Activity against bacterial strains | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Anticancer Screening
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting its potential as a lead compound for cancer therapy.
Case Study 2: Antimicrobial Testing
In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a strong antimicrobial effect comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE: is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(3-chlorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is C22H20ClFN3O with a molecular weight of approximately 462.73 g/mol. The compound features a piperazine ring, which is known for its role in enhancing the solubility and bioavailability of drugs. The presence of thiazole and imidazole moieties contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20ClFN3O |
Molecular Weight | 462.73 g/mol |
Density | 1.4 g/cm³ |
Boiling Point | 626.4 °C |
LogP | 6.921 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and imidazole derivatives exhibit significant anticancer properties. For instance, a study evaluating similar thiazole-based compounds demonstrated that they effectively inhibited cell proliferation in various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The mechanism of action is believed to involve the modulation of key signaling pathways related to cell growth and apoptosis .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives with similar structural characteristics possess activity against a range of pathogens, including Mycobacterium tuberculosis. In one study, compounds related to imidazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, suggesting that the compound may have potential in treating tuberculosis .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, the compound has been investigated for neuroprotective effects. A study involving thiazole derivatives demonstrated their efficacy in models of neurodegeneration, showing potential for protecting neuronal cells from oxidative stress-induced damage .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazole-thiazole derivatives and assessed their anticancer activity against human cancer cell lines. The lead compound showed an IC50 value of 0.5 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like Etoposide .
Case Study 2: Antimycobacterial Activity
Another study focused on the synthesis of piperazine derivatives with thiazole rings aimed at combating tuberculosis. The most active derivative demonstrated an IC90 value of 40.32 μM against M. tuberculosis, highlighting the therapeutic potential of these compounds in infectious diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The imidazole and thiazole rings can interact with enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling : These compounds may alter signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that thiazole derivatives can reduce oxidative stress in neuronal cells, contributing to their neuroprotective effects .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4OS/c1-15-21(31-23-26-20(14-29(15)23)16-5-7-18(25)8-6-16)22(30)28-11-9-27(10-12-28)19-4-2-3-17(24)13-19/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAZNNBFOBOXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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